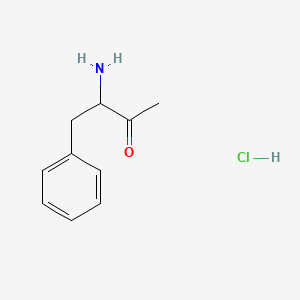
1-(3-Methyl-1,2,4-oxadiazol-5-yl)aceton
Übersicht
Beschreibung
1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone is a heterocyclic organic compound that features a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and an acetone moiety at the 5-position
Wissenschaftliche Forschungsanwendungen
1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as an anticancer agent, antiviral agent, and antibacterial agent.
Materials Science: It is used in the development of high-energy materials and polymers due to its stability and reactivity.
Agriculture: The compound has shown nematicidal activity, making it a potential candidate for controlling plant-parasitic nematodes.
Wirkmechanismus
Target of Action
The primary targets of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone are various microorganisms. This compound has been synthesized as an anti-infective agent with anti-bacterial, anti-viral, and anti-leishmanial activities . It has shown potent anti-microbial activity against Mycobacterium tuberculosis .
Mode of Action
The mode of action of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone involves interaction with its targets, leading to their inhibition. For instance, it has been studied for its probable mode of action against Trypanosoma cruzi cysteine protease cruzain . The compound’s interaction with its targets leads to changes that inhibit the growth and proliferation of the microorganisms.
Pharmacokinetics
In silico sadme calculations for similar compounds have indicated that they are safe and have good hydrophilicity , which could impact the bioavailability of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone.
Result of Action
The result of the action of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone is the inhibition of the growth and proliferation of the targeted microorganisms. For instance, it has shown potent anti-microbial activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 6.3 µg/mL .
Biochemische Analyse
Biochemical Properties
1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . Additionally, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone can bind to proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone can induce apoptosis in cancer cells by activating caspase enzymes, which are critical for programmed cell death . Furthermore, it can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their activity and preventing the progression of certain biochemical pathways . Additionally, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone can interact with DNA, leading to changes in gene expression. These interactions are mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound’s binding to its target molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone have been studied over time to understand its stability, degradation, and long-term effects on cellular function . This compound has shown good stability under various conditions, with minimal degradation over time. Long-term studies have indicated that 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone can maintain its biological activity, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone vary with different dosages in animal models . At lower doses, this compound has been shown to exhibit therapeutic effects without significant toxicity. At higher doses, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone can cause adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its target sites. Additionally, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone can bind to plasma proteins, affecting its distribution and bioavailability.
Subcellular Localization
The subcellular localization of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone is critical for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors such as amidoximes and carboxylic acid derivatives. For instance, the reaction of amidoximes with acid chlorides in a basic medium can yield 1,2,4-oxadiazoles . Another method involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles .
Industrial Production Methods: Industrial production of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone typically involves optimized versions of the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Large-scale production may employ continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Oxadiazole derivatives with various functional groups.
Reduction: Reduced oxadiazole compounds.
Substitution: Substituted oxadiazole derivatives with different functional groups.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone can be compared with other oxadiazole derivatives:
1,2,4-Oxadiazole: Similar in structure but lacks the acetone moiety, which may affect its reactivity and applications.
1,3,4-Oxadiazole: Another regioisomer with different electronic properties and reactivity.
1,2,5-Oxadiazole:
The uniqueness of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4(9)3-6-7-5(2)8-10-6/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFDUYKXNYZXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513863 | |
| Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80196-64-1 | |
| Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80196-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1282004.png)



